N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (commonly referred to as AH-8529) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H26N2O2, and it features a complex bicyclic structure that contributes to its biological activity. The presence of the cyclohexyl group and the quinazoline moiety are crucial for its interaction with biological targets.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. In vitro studies have demonstrated that AH-8529 can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values : Compounds similar to AH-8529 have shown IC50 values less than 10 μM against these cell lines, indicating strong cytotoxic effects .
2. Antibacterial Activity
AH-8529 has been evaluated for its antibacterial properties against common pathogens. Preliminary results suggest moderate to strong activity against:
- Pathogens : Escherichia coli and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.21 μM .
3. Enzyme Inhibition
The compound has also been studied for its potential to inhibit key enzymes involved in disease processes:
- Urease Inhibition : Quinazolinone-based compounds have been reported to inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria.
- Cyclooxygenase (COX) Inhibition : There is evidence that certain structural modifications enhance COX-1 and COX-2 inhibitory activity .
The mechanisms underlying the biological activities of AH-8529 primarily involve:
- Interaction with Receptors : The compound likely interacts with specific receptors or enzymes due to its structural features.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms .
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized several quinazoline derivatives and assessed their anticancer efficacy. AH-8529 was included in this series and demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 8 μM.
Case Study 2: Antibacterial Screening
In another study focusing on antimicrobial activity, derivatives of AH-8529 were tested against clinical isolates of E. coli. The results indicated that modifications in the cyclohexyl group enhanced antibacterial potency significantly compared to unmodified analogs.
Summary of Biological Activities
特性
IUPAC Name |
N-cyclohexyl-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-23-18-14-15(20(25)22-16-8-4-2-5-9-16)11-12-17(18)21(26)24-13-7-3-6-10-19(23)24/h11-12,14,16,19H,2-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDPYOOGLOVQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。